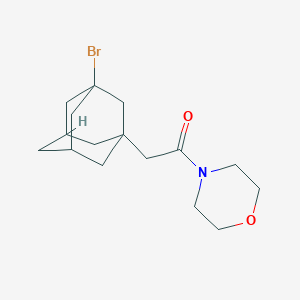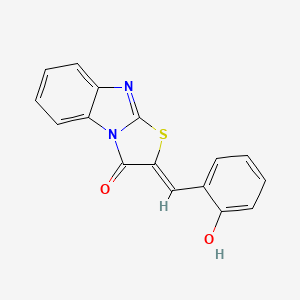![molecular formula C24H26N4O6 B12156407 N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide](/img/structure/B12156407.png)
N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N’~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide is a mouthful, so let’s break it down. It’s a hydrazide derivative with two distinct dihydro-1,4-benzodioxin moieties connected by a butanedihydrazide linker.
- The compound’s symmetrical structure suggests potential interesting properties.
Preparation Methods
Synthetic Routes: Although specific literature on this compound is scarce, we can propose a synthetic route. One approach involves condensation reactions between the corresponding aldehydes or ketones and hydrazine hydrate.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, methanol, or acetonitrile).
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., symmetrical structure, dual benzodioxin moieties).
Similar Compounds: While direct analogs are scarce, explore related hydrazides or benzodioxin derivatives.
Remember that further research is essential to validate and expand upon these points
Properties
Molecular Formula |
C24H26N4O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C24H26N4O6/c1-15(17-3-5-19-21(13-17)33-11-9-31-19)25-27-23(29)7-8-24(30)28-26-16(2)18-4-6-20-22(14-18)34-12-10-32-20/h3-6,13-14H,7-12H2,1-2H3,(H,27,29)(H,28,30)/b25-15-,26-16+ |
InChI Key |
PXHGHZZDSJDIHV-WFOJNGAISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156326.png)


![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156335.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide](/img/structure/B12156342.png)
![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine](/img/structure/B12156347.png)
![N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine](/img/structure/B12156350.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
![2,4-dichloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12156362.png)
}-N-(2-fluorophen yl)acetamide](/img/structure/B12156364.png)
![N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12156371.png)
![(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide](/img/structure/B12156377.png)
![N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156378.png)

